(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

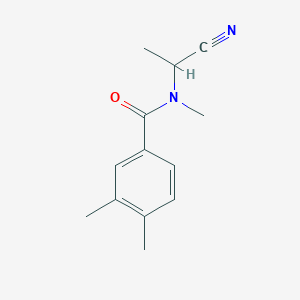

(R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Process Development : A practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed. This synthesis is significant for the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The process involves a one-pot, two-step telescoped sequence starting from readily available materials (Li et al., 2012).

Anti-inflammatory Activities : Another related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, was synthesized and evaluated for anti-inflammatory and analgesic activities. Some derivatives displayed dual inhibitory activity on prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory agents (Ikuta et al., 1987).

Catalytic Applications : Dirhodium(II) complexes derived from 2-(sulfonylimino)pyrrolidines, including compounds related to (R)-tert-Butyl 1-(4-nitrobenzyl)pyrrolidin-3-ylcarbamate, have been developed for catalytic benzylic oxidation. These complexes demonstrate good performance in oxidizing various benzylic derivatives (Wusiman et al., 2012).

Transition-Metal-Free Synthesis : The transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines and 3-(1-pyrrolidinyl)quinoline 1-oxides from related substrates has been reported. This methodology is the first to construct a quinoline ring from a substrate bearing a pyrrolidinyl ring, indicating potential applications in organic synthesis (Bujok et al., 2017).

Stability and Kinetics Studies : Nitroxides derived from pyrrolidines, closely related to the compound , have been studied for their thermal stability and resistance to reduction. This research is relevant for applications in biophysics, structural biology, and biomedical research (Zhurko et al., 2020).

Hydrogen Bond Studies : The crystal structure and hydrogen bonding patterns of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate have been investigated, providing insights into molecular interactions that could influence the design of new compounds (Baillargeon et al., 2014).

Antibacterial Agents : The development of VRC3375, a peptide deformylase inhibitor with potential antibacterial properties, involved compounds similar to this compound. This research demonstrates the potential application in developing new antibacterial drugs (Chen et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target dipeptidyl peptidase iv (dpp-iv), a member of a family of serine peptidases .

Mode of Action

Dpp-iv inhibitors, which this compound may be, function as indirect stimulators of insulin secretion . They achieve this by stabilizing the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide .

Biochemical Pathways

Dpp-iv inhibitors, which this compound may be, primarily affect the pathway of glucose-dependent insulin secretion .

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-[(4-nitrophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-13-8-9-18(11-13)10-12-4-6-14(7-5-12)19(21)22/h4-7,13H,8-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXHVDOVHFUPKJ-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)

![(2E)-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-3-phenylprop-2-enamide](/img/structure/B2567002.png)

![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)

![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)

![4-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2567016.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2567017.png)